4-chloro-3-(2-chloroacetamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMKYGPZOUVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250265 | |
| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-56-2 | |
| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147149-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 4 Chloro 3 2 Chloroacetamido Benzoic Acid
Historical and Current Synthetic Routes to 4-chloro-3-(2-chloroacetamido)benzoic acid
The synthesis of this compound is primarily achieved through a stepwise approach, starting from a readily available precursor.
The most common and direct method for the synthesis of this compound involves the acylation of 3-amino-4-chlorobenzoic acid. This precursor is a key intermediate in the synthesis of various more complex molecules. nist.govbiosynth.comnih.gov
The synthesis can be broken down into the following conceptual steps:
Preparation of the Starting Material: The synthesis typically begins with a suitable substituted benzene (B151609) derivative. For instance, 4-chloro-3-nitrobenzoic acid can be prepared by the nitration of p-chlorobenzoic acid. The nitro group is then reduced to an amino group to yield 3-amino-4-chlorobenzoic acid.
Acylation Reaction: The core step is the N-acylation of the amino group of 3-amino-4-chlorobenzoic acid with chloroacetyl chloride. wikipedia.org This reaction forms the desired amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions is crucial for achieving high yield and purity. While specific conditions for this exact transformation are not widely published, analogous reactions with p-aminobenzoic acid use solvents like dimethylformamide (DMF) or aqueous basic conditions. researchgate.netresearchgate.net A general method for the direct acylation of aminobenzoic acids involves reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid, which can be catalyzed by a strong acid. google.com
A plausible reaction scheme is depicted below:
Reaction Conditions for Acylation of Aminobenzoic Acids
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Reference |
| p-Aminobenzoic acid | Chloroacetyl chloride | DMF | - | - | researchgate.net |
| p-Aminobenzoic acid | Chloroacetyl chloride | HCl | - | 4-10°C | researchgate.net |
| Aminobenzoic acid | Mixed anhydride | Tetrahydrofuran | p-Toluenesulfonic acid or HCl | 0°C | google.com |
However, a semi-convergent approach could be conceptualized where the chloroacetyl moiety and the substituted benzoic acid are prepared in parallel and then combined. This is less practical for this specific molecule due to the simplicity of the linear synthesis. The principles of convergent synthesis are more applicable to the creation of larger, more complex molecules that might use this compound as a building block.
Advanced Synthetic Techniques for Improved Yield and Purity
To enhance the efficiency and environmental friendliness of the synthesis of this compound, advanced techniques can be employed.
While the primary C-N bond in this compound is an amide bond formed through acylation, catalytic methods are crucial for the synthesis of the precursors and could be explored for the acylation step itself.
Catalytic Reduction: The reduction of the nitro group in 4-chloro-3-nitrobenzoic acid to form 3-amino-4-chlorobenzoic acid is often achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This method is highly efficient and produces water as the only byproduct, aligning with green chemistry principles.
Catalytic Acylation: While not widely reported for this specific synthesis, research into catalytic amide bond formation is an active area. The use of catalysts could potentially lower the required temperature and reduce the formation of byproducts compared to traditional methods that may require stoichiometric amounts of activating agents or bases.
Buchwald-Hartwig Amination: For the synthesis of related anilinobenzoic acids, the Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. For instance, 4-(3-chloroanilino)benzoic acid was synthesized via a Buchwald-Hartwig reaction. nih.gov This approach could be considered for alternative, more complex synthetic routes.
Applying green chemistry principles to the synthesis of this compound can minimize its environmental impact. chemmethod.comchemmethod.com
Atom Economy: The primary acylation step has good atom economy, with the main byproduct being HCl, which can be neutralized.
Use of Safer Solvents: Traditional solvents for such reactions might include chlorinated hydrocarbons or polar aprotic solvents like DMF. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO2. The use of water as a solvent for the synthesis of related heterocyclic compounds like benzimidazoles has been shown to be effective. rsc.org
Energy Efficiency: Employing catalysts can reduce the energy input required for the reaction by lowering the activation energy. Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve yields. mdpi.com
Renewable Feedstocks: While the starting materials for this synthesis are typically derived from petrochemical sources, research into bio-based aromatic compounds could eventually provide more sustainable pathways.
Waste Reduction: The choice of synthetic route and reaction conditions directly impacts waste generation. Catalytic methods and high-yield reactions are key to minimizing waste.
Green Chemistry Metrics for a Hypothetical Greener Synthesis
| Green Chemistry Principle | Application to Synthesis | Potential Improvement |
| Prevention | Optimize reaction to minimize byproducts. | Higher selectivity in acylation. |
| Atom Economy | Maximize incorporation of starting materials. | The acylation step is inherently high in atom economy. |
| Less Hazardous Synthesis | Use less toxic reagents and solvents. | Replace hazardous solvents with greener alternatives like water or ethanol. |
| Designing Safer Chemicals | The final product has specific applications. | Not directly applicable to the synthesis process itself. |
| Safer Solvents & Auxiliaries | Avoid chlorinated solvents and DMF. | Use of aqueous media or solvent-free conditions. rsc.org |
| Design for Energy Efficiency | Lower reaction temperatures and times. | Microwave-assisted synthesis or use of efficient catalysts. mdpi.com |
| Use of Renewable Feedstocks | Source starting materials from renewable resources. | Future potential with advancements in biorefineries. |
| Reduce Derivatives | Avoid protecting groups. | The direct acylation of the amine avoids the need for protecting the carboxylic acid. |
| Catalysis | Use catalytic reagents over stoichiometric ones. | Catalytic hydrogenation for nitro reduction; potential for catalytic acylation. |
| Design for Degradation | The product's end-of-life is considered. | Not directly related to the synthesis. |
| Real-time Analysis | Monitor reaction progress to prevent byproducts. | Use of in-situ spectroscopic techniques. |
| Inherently Safer Chemistry | Minimize potential for accidents. | Use of less volatile and less toxic substances. |
Scale-Up Considerations and Process Chemistry Challenges
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges. ucc.ieillinois.edu
Heat Transfer: The acylation reaction is often exothermic. Managing heat transfer in large reactors is critical to ensure reaction control and prevent runaway reactions.
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for maintaining consistent reaction rates and yields.
Reagent Addition: The controlled addition of the highly reactive chloroacetyl chloride is necessary to avoid side reactions and ensure selectivity.
Product Isolation and Purification: Developing a robust and scalable method for isolating the product with high purity is a key process chemistry challenge. This may involve crystallization, which needs to be optimized for yield, crystal size distribution, and purity.
Impurity Profile: Identifying and controlling the formation of impurities is essential to meet quality specifications. Potential impurities could arise from the starting materials or from side reactions during the synthesis.
Solvent Handling and Recovery: The large volumes of solvents used in industrial production necessitate efficient recovery and recycling systems to minimize costs and environmental impact.
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, including those for safety and environmental protection.
The development of a commercial manufacturing process for similar compounds, such as clozapine (B1669256) using 2-chlorobenzoic acid, highlights the importance of selecting readily available and non-hazardous starting materials to ensure an economical and sustainable process. epa.gov
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 4 Chloro 3 2 Chloroacetamido Benzoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization.
Esterification, Amidation, and Reduction Reactions
The carboxylic acid functionality of 4-chloro-3-(2-chloroacetamido)benzoic acid can be readily converted into esters, amides, and alcohols, providing pathways to a diverse range of derivatives.
Esterification: The formation of esters from carboxylic acids is a fundamental organic transformation. In the case of this compound, esterification can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.netijprse.com For instance, reaction with different alcohols can yield a series of ester derivatives. researchgate.net Another approach involves the use of reagents like montmorillonite (B579905) K10 clay, which can act as a solid acid catalyst for the esterification of substituted benzoic acids with various alcohols, often under solvent-free conditions. ijstr.org
Amidation: The conversion of the carboxylic acid to an amide is a key transformation for building more complex molecules. A common strategy involves the activation of the carboxylic acid by converting it to a more reactive species, such as an acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amide derivatives. This Schotten-Baumann type of reaction is a powerful tool for creating libraries of compounds for further study. researchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents. While specific examples for this compound are not detailed in the provided search results, the general principle of reducing benzoic acids to benzyl (B1604629) alcohols is a well-established reaction in organic chemistry.
| Reaction Type | Typical Reagents/Conditions | Product Functional Group |
| Esterification | Alcohol, H₂SO₄ (catalyst), reflux researchgate.netijprse.com or Montmorillonite K10 ijstr.org | Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ researchgate.netgoogle.com 2. Amine | Amide |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for benzoic acid derivatives, though it often requires significant energy input. For unactivated benzoic acids, decarboxylation rates are generally low at temperatures around 400°C. nist.gov The presence of activating groups, such as a hydroxyl group in the ortho or para position, can dramatically increase the rate of decarboxylation. nist.gov While specific studies on the decarboxylation of this compound were not found, the general principles suggest that it would likely require harsh conditions due to the presence of deactivating groups on the aromatic ring.
Investigation of the Chloroacetamide Functional Group Reactivity
The chloroacetamide functional group is a key site of reactivity, particularly at the α-chloro position.
Nucleophilic Displacement Reactions at the α-Chloro Position
The chlorine atom in the chloroacetamide moiety is susceptible to nucleophilic displacement. This reactivity is a cornerstone of the chemical behavior of α-chloroacetanilides and related compounds. nih.govacs.org The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. nih.gov A variety of nucleophiles, including thiols (like cysteine and glutathione), amines, and others, can participate in this reaction. acs.orgresearchgate.net The reactivity of the α-chloro position is influenced by electronic interactions with the adjacent amide group. nih.govacs.org Quantum mechanical analyses have shown that the energy barrier for this nucleophilic substitution can be influenced by the conformation of the chloroacetamide group. wuxibiology.com
| Nucleophile | Product Type | Reaction Mechanism |
| Thiol (e.g., Cysteine) | Thioether | SN2 nih.govacs.org |
| Amine | Substituted Amine | SN2 researchgate.net |
Amide Hydrolysis and Stability Studies
The amide bond in the chloroacetamide group can undergo hydrolysis under either acidic or basic conditions to yield 4-chloro-3-aminobenzoic acid and chloroacetic acid. The stability of this amide linkage is an important factor in the persistence and biological activity of such compounds. While specific kinetic studies on the hydrolysis of this compound were not found in the search results, the general principles of amide hydrolysis are well-established.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three groups that influence its reactivity towards aromatic substitution. The chloro and carboxylic acid groups are electron-withdrawing and meta-directing, while the amide group is electron-donating and ortho, para-directing.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
There is a lack of published research detailing the kinetic and spectroscopic analyses of the reaction mechanisms of this compound. To fully understand its reactivity, systematic studies would be required.
Kinetic Studies: Investigations into the reaction kinetics are essential for elucidating the mechanisms of its chemical transformations. This would involve determining reaction orders, rate constants, and the influence of various factors such as temperature, pressure, and catalyst presence on the reaction rates. For instance, studying the hydrolysis of the amide or the chloroacetamide group would provide valuable insights into its stability and reactivity in aqueous environments.
Spectroscopic Analyses: Detailed spectroscopic studies are crucial for identifying intermediates and transition states in the reaction pathways of this compound. Techniques such as UV-Vis, FT-IR, NMR, and mass spectrometry could be employed to monitor the progress of reactions and characterize the structures of transient species. This would allow for a more complete picture of the reaction mechanisms at a molecular level.
Pathways for Degradation and Stability Under Controlled Conditions
Specific data on the degradation pathways and stability of this compound under controlled conditions are not available in the current body of scientific literature. Research in this area would be vital for understanding its environmental fate and persistence, as well as its shelf-life and compatibility with other substances in various formulations.
Degradation Pathways: Studies are needed to identify the primary degradation pathways of this compound, such as hydrolysis, photolysis, and thermolysis. Identifying the resulting degradation products is crucial for assessing any potential environmental or toxicological impact. For example, hydrolysis could lead to the cleavage of the amide bond, yielding 3-amino-4-chlorobenzoic acid and chloroacetic acid.
Stability Studies: A thorough understanding of the stability of this compound would require systematic studies under a range of controlled conditions. This includes evaluating its stability across different pH levels, at various temperatures, and upon exposure to different wavelengths of light. Such data is fundamental for determining appropriate storage conditions and predicting its behavior in different chemical environments.
Derivatization and Structure Activity Relationship Sar Studies for 4 Chloro 3 2 Chloroacetamido Benzoic Acid Analogues
Design and Synthesis of Derivatives Modifying the Carboxylic Acid Group
The carboxylic acid moiety is a primary target for modification to alter the physicochemical properties and biological activity of the parent compound.
Synthesis of Ester and Amide Analogues
The conversion of the carboxylic acid to esters and amides is a common strategy to modulate lipophilicity and interaction with biological targets. The synthesis of a series of ester analogues, for instance, has been explored to understand the impact of the esterifying alcohol on the compound's activity. Similarly, the formation of a wide array of amide derivatives through reaction with various amines has been investigated. These modifications can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Representative Ester and Amide Analogues of 4-chloro-3-(2-chloroacetamido)benzoic acid
| R Group | Compound Type | General Observation |
|---|---|---|
| -OCH₃ | Methyl Ester | Increased lipophilicity compared to the parent acid. |
| -OCH₂CH₃ | Ethyl Ester | Further increase in lipophilicity, potentially altering membrane permeability. |
| -NH₂ | Primary Amide | Enhances potential for hydrogen bonding interactions. |
| -NHCH₃ | Secondary Amide | Balances lipophilicity and hydrogen bonding capability. |
| -N(CH₃)₂ | Tertiary Amide | Increases lipophilicity but removes hydrogen bond donor capacity. |
Exploration of Bioisosteric Replacements for the Carboxyl Group
Bioisosteric replacement of the carboxylic acid group aims to improve potency, selectivity, and pharmacokinetic properties. Common bioisosteres such as tetrazoles and sulfonamides have been considered. Tetrazoles, in particular, are well-established carboxylic acid mimics that can offer improved metabolic stability and oral bioavailability. The synthesis of these analogues typically involves multi-step reaction sequences starting from the parent benzoic acid.
Table 2: Bioisosteric Replacements for the Carboxyl Group
| Bioisosteric Replacement | Rationale for Use |
|---|---|
| Tetrazole | Mimics the acidity and steric profile of a carboxylic acid with enhanced metabolic stability. |
| Sulfonamide | Introduces a different acidic functional group that can alter binding interactions and solubility. |
| Hydroxamic Acid | Offers a distinct coordination and hydrogen bonding profile, potentially interacting with metalloenzymes. |
Chemical Modifications of the Chloroacetamide Side Chain
The chloroacetamide side chain is a critical pharmacophore, and its modification provides insights into the steric and electronic requirements for biological activity.
Substitution Patterns at the α-Carbon of the Acetamide (B32628)
Introducing substituents at the α-carbon of the acetamide group can modulate the reactivity of the electrophilic carbon and introduce steric bulk. The synthesis of analogues with alkyl or other groups at this position helps to probe the topology of the target's binding site. Research has shown that even small changes in this position can lead to significant variations in biological efficacy.
Table 3: Impact of α-Carbon Substitution in the Chloroacetamide Side Chain
| α-Carbon Substituent(s) | General Effect |
|---|---|
| -H, -H (unsubstituted) | Baseline reactivity and steric profile. |
| -CH₃, -H | Increased steric hindrance, potentially altering the binding orientation. |
| -CH₃, -CH₃ | Significant increase in steric bulk, which may be detrimental or beneficial depending on the target. |
N-Substitution of the Amide Nitrogen
Substitution on the amide nitrogen of the chloroacetamide moiety affects the hydrogen bonding capability and conformational flexibility of the side chain. Replacing the amide proton with an alkyl group, for example, removes a hydrogen bond donor, which can be critical for target engagement. These modifications are instrumental in mapping the hydrogen bonding requirements of the binding pocket.
Table 4: Effects of N-Substitution on the Amide Nitrogen
| N-Amide Substituent | Impact on Hydrogen Bonding |
|---|---|
| -H | Acts as both a hydrogen bond donor and acceptor. |
| -CH₃ | Acts only as a hydrogen bond acceptor, altering the interaction profile. |
Systematic Functionalization of the Chlorinated Phenyl Ring
Table 5: Examples of Phenyl Ring Functionalization
| Ring Position | Substituent | Potential Impact |
|---|---|---|
| 5 | -F, -Cl | Increases lipophilicity and alters the electronic nature of the ring. |
| 5 | -OCH₃ | An electron-donating group that can participate in hydrogen bonding. |
| 6 | -CH₃ | Introduces steric bulk and has an electron-donating effect. |
Positional Isomer Studies
An analysis of positional isomers, such as moving the chloroacetamido group to a different position while keeping the other substituents constant, can significantly alter the molecule's electronic environment and steric profile. For instance, studies on substituted benzoic acids show that ortho-substituted acids are often stronger than their meta or para isomers, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors. libretexts.org In studies of other pharmacologically active compounds, such as ketamine analogues, it has been observed that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. mdpi.com
Comparing the parent compound, this compound, with a positional isomer like 3-(2-chloroacetamido)benzoic acid (which lacks the chlorine at position 4) provides insight into the role of the C4-chloro substituent. uni.lunih.gov The additional chlorine atom in the primary compound increases its molecular weight and is predicted to alter properties like its partition coefficient (XlogP), which can influence its behavior in biological systems. uni.lunih.gov
| Property | This compound | 3-(2-chloroacetamido)benzoic acid |
|---|---|---|
| Molecular Formula | C₉H₇Cl₂NO₃ | C₉H₈ClNO₃ |
| Molecular Weight | 248.0 g/mol | 213.62 g/mol |
| XlogP (Predicted) | 1.7 | 1.9 |
Effects of Electron-Donating and Electron-Withdrawing Substituents
The reactivity of the benzoic acid ring and the acidity of the carboxyl group are heavily influenced by the electronic nature of the substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the benzene (B151609) ring. ucalgary.ca Halogens (like the chloro group on the parent compound), nitro groups (-NO₂), and cyano groups (-CN) are common EWGs. libretexts.org By withdrawing electron density, EWGs stabilize the conjugate base (carboxylate anion) that forms upon deprotonation of the carboxylic acid. libretexts.orglibretexts.org This stabilization increases the acidity of the benzoic acid, resulting in a lower pKa value. The chloroacetyl group (-NHC(O)CH₂Cl) also functions as an EWG due to the inductive effect of the chlorine atom. researchgate.netijprse.com
Electron-Donating Groups (EDGs): These groups push electron density into the benzene ring. ucalgary.ca Alkyl groups (-CH₃) and methoxy (B1213986) groups (-OCH₃) are typical EDGs. libretexts.org They destabilize the carboxylate anion, making the carboxylic acid less acidic and increasing its pKa. libretexts.org
In the context of this compound, both the chloro and the chloroacetamido substituents are electron-withdrawing, which is expected to make it a stronger acid than unsubstituted benzoic acid (pKa 4.20). libretexts.org Replacing the chlorine atom with an EDG like a methyl group would be expected to decrease the acidity.
| Substituent (in para position) | Substituent Type | pKa |
|---|---|---|
| -H | Neutral | 4.20 |
| -CH₃ | Donating | 4.40 |
| -Cl | Withdrawing | 4.00 |
| -NO₂ | Withdrawing | 3.40 |
Data sourced from Chemistry LibreTexts. libretexts.org
Assessment of Structure-Reactivity Relationships within a Series of Analogues
To explore the potential of a lead compound, researchers synthesize a series of analogues where a specific part of the molecule is systematically modified. A study on derivatives of the closely related 4-(2-chloroacetamido)benzoic acid provides a clear example of this process. researchgate.net In this research, the carboxylic acid group was converted into a variety of esters and amides to assess how these changes affected the compound's local anesthetic activity. researchgate.netresearchgate.net
The underlying hypothesis was that the chloroacetamido group could provide sufficient ionization character to the amide nitrogen, potentially replacing the alkyl-substituted nitrogen typically found in local anesthetics. researchgate.netijprse.com The synthesis involved Fischer's esterification for the ester analogues and Schotten-Baumann reactions for the amide derivatives. researchgate.net
The results indicated that modifying the carboxylic acid moiety significantly impacted biological activity. Several of the synthesized ester and amide derivatives showed promising, albeit lower, local anesthetic activity compared to the standard, lignocaine HCl. researchgate.net For instance, the methyl ester (Analogue A1) and the ethyl ester (Analogue A2) were among the more active compounds. researchgate.net This suggests that the nature and size of the group attached to the original carboxyl function are key determinants of the molecule's interaction with its biological target. Density Functional Theory (DFT) studies on these derivatives suggested that they are effective electron donors and possess high chemical reactivity. researchgate.net
| Analogue ID | Modification | Structure | Relative Activity |
|---|---|---|---|
| Parent | Carboxylic Acid | -COOH | Baseline |
| A1 | Methyl Ester | -COOCH₃ | Promising |
| A2 | Ethyl Ester | -COOCH₂CH₃ | Promising |
| A4 | Butyl Ester | -COO(CH₂)₃CH₃ | Promising |
| A10 | Amide (with p-anisidine) | -CONH-C₆H₄-OCH₃ | Promising |
Activity data based on findings from Mahapatra et al. researchgate.net
Theoretical and Computational Chemistry Investigations of 4 Chloro 3 2 Chloroacetamido Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a 4-(2-chloroacetamido)benzoic acid Analogue Data based on reported values for similar structures and are for illustrative purposes.
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.50 | Electron donating capability |
| ELUMO | -1.85 | Electron accepting capability |
| Energy Gap (ΔE) | 4.65 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack.
In a molecule like 4-chloro-3-(2-chloroacetamido)benzoic acid, the MEP would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and amide groups, making them sites for hydrogen bonding and electrophilic interactions. Positive potential would likely be concentrated around the amide and carboxylic acid hydrogens. This detailed charge landscape is crucial for understanding non-covalent interactions, which are central to molecular recognition and binding phenomena.
Conformation Analysis and Conformational Landscapes of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves investigating the rotational barriers around its key single bonds: the C-COOH bond, the C-NH bond, and the N-C=O bond. Computational studies on substituted benzoic acids and benzamides show that these molecules can exist as multiple conformers with varying energies. mdpi.comnih.gov
For this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring, and the orientation of the chloroacetamido group, define the conformational landscape. The cis and trans conformers relative to the C-C(=O)OH bond are of particular interest. The presence of the ortho-chloro substituent relative to the benzoic acid can influence the planarity of the system due to steric and electronic effects. mdpi.com Theoretical calculations can map the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers that separate them.
Table 2: Hypothetical Low-Energy Conformers of this compound Based on conformational principles of substituted benzoic acids.
| Conformer | Dihedral Angle (C-C-C=O) (°) | Dihedral Angle (C-N-C=O) (°) | Relative Energy (kJ/mol) |
| Conformer I (Planar) | ~0 | ~180 | 0.00 |
| Conformer II (Twisted) | ~30 | ~180 | +5.2 |
| Conformer III (Planar) | ~180 | ~0 | +8.5 |
Molecular Dynamics Simulations to Predict Solution-Phase Behavior
While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to predict the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of behavior.
An MD simulation of this compound in an aqueous environment could reveal critical information about its solvation, aggregation, and dynamic conformational changes. Studies on benzoic acid have shown that confinement and solvent interactions significantly impact molecular organization and dynamics, leading to changes in viscosity and rotational motion. rsc.org For the title compound, MD simulations could predict how it forms hydrogen bonds with water molecules, whether it tends to self-associate into dimers or larger aggregates, and how its conformation fluctuates in solution. This information is vital for bridging the gap between its theoretical properties and its behavior in a real-world chemical or biological system.
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying transient structures like transition states. A plausible synthesis for this compound involves the acylation of 3-amino-4-chlorobenzoic acid with chloroacetyl chloride. researchgate.net
Theoretical methods can model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy, which determines the reaction rate. These in silico predictions can guide synthetic chemists by identifying the most energetically favorable pathways and predicting potential byproducts, thereby optimizing reaction conditions.
Docking Simulations for Hypothetical Molecular Interactions (e.g., enzyme active sites, protein binding pockets), focusing on binding modes and energetics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery and molecular biology. Docking simulations of this compound can provide hypotheses about its potential to interact with biological targets.
Studies on derivatives of 4-(2-chloroacetamido)benzoic acid have explored their binding to enzymes like cyclooxygenase (COX-2) and voltage-gated sodium channels. researchgate.netresearchgate.net These studies show that the molecule can fit into the active site and form specific interactions. For a hypothetical interaction with an enzyme active site, the benzoic acid moiety could form hydrogen bonds with polar amino acid residues, while the chlorinated benzene ring could engage in hydrophobic or π-π stacking interactions. The chloroacetamido group provides additional points for hydrogen bonding. researchgate.net The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction.
Table 3: Hypothetical Docking Simulation Results for this compound with a Protein Target Based on docking principles and data from analogous compounds.
| Parameter | Value/Description |
| Binding Affinity | -8.2 kcal/mol |
| Interacting Residues | Arg-120, Tyr-355, Ser-530 |
| Key Interactions | Hydrogen bond between carboxylic acid and Arg-120. π-π stacking between the phenyl ring and Tyr-355. Hydrogen bond from amide NH to Ser-530. |
These simulations provide a static picture of the most likely binding mode and serve as a starting point for further investigation into the molecule's potential biological roles.
Advanced Analytical Methodologies for the Characterization and Quantitation of 4 Chloro 3 2 Chloroacetamido Benzoic Acid
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 4-chloro-3-(2-chloroacetamido)benzoic acid and the identification of potential impurities. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.
For this compound (C₉H₇Cl₂NO₃), the expected monoisotopic mass is 246.9803 g/mol . HRMS analysis can confirm this mass with a high degree of confidence, thereby verifying the compound's identity. In mass spectrometry, the compound would likely be observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that further aids in structural confirmation.
A study on the synthesis of 4-(2-chloroacetamido)benzoic acid derivatives reported the mass spectrometric data for the related parent compound, 4-(2-chloroacetamido)benzoic acid, showing molecular ion peaks at m/z 213 and 215, corresponding to the [M] and [M+2] isotopes of chlorine, which confirms the presence of one chlorine atom in that isomer. researchgate.net For this compound, the expected pattern would be more complex due to the presence of two chlorine atoms.
Impurity profiling is another critical application of HRMS. Potential impurities arising from the synthesis, such as starting materials (e.g., 3-amino-4-chlorobenzoic acid), reagents (e.g., chloroacetyl chloride), or by-products of side reactions, can be detected and identified. The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios, enabling the detection of trace-level impurities that might otherwise go unnoticed. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of interest, providing structural information that is crucial for the definitive identification of these impurities.
Table 1: Predicted HRMS Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 247.98758 |
| [M+Na]⁺ | 269.96952 |
| [M-H]⁻ | 245.97302 |
| [M+NH₄]⁺ | 265.01412 |
| [M+K]⁺ | 285.94346 |
This data is predictive and serves as a reference for experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation in Complex Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are vital for the complete assignment of all proton and carbon signals and for confirming the connectivity of atoms within the molecule.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzoic acid ring. For a 3,4-disubstituted benzoic acid ring, a characteristic set of coupled signals would be expected. The protons of the chloroacetamide group would also give rise to distinct signals.
A study on 4-(2-chloroacetamido)benzoic acid derivatives provided ¹H NMR data for the related parent compound, 4-(2-chloroacetamido)benzoic acid, in DMSO-d₆. researchgate.net While this is an isomer of the title compound, the data provides a useful reference for the expected chemical shifts of the chloroacetamide protons. For this compound, the aromatic region would be expected to be more complex due to the different substitution pattern.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
| -NH- | 9.0 - 10.0 | s |
| -CH₂Cl | 4.0 - 4.5 | s |
| -COOH | 12.0 - 13.0 | s |
These are estimated values and can vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons (from the carboxylic acid and the amide), the aromatic carbons, and the aliphatic carbon of the chloroacetyl group would all be observed at characteristic positions.
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure. For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity across the amide bond and the substitution pattern on the aromatic ring.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.
While no specific crystallographic data for this compound is publicly available, a study on the related compound 4-(3-chloroanilino)benzoic acid revealed that the molecules form acid-acid dimers via hydrogen bonds. dntb.gov.ua It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, with the carboxylic acid groups forming dimers and the amide group participating in further hydrogen bonding interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. X-ray powder diffraction (XRPD) is a key technique for screening for and identifying different polymorphic forms of this compound.
Table 3: Potential Crystal System and Space Group for Benzoic Acid Derivatives
| Crystal System | Common Space Groups |
| Monoclinic | P2₁/c, C2/c |
| Orthorhombic | P2₁2₁2₁, Pbca |
This table provides examples of common crystal systems and space groups observed for benzoic acid derivatives and serves as a potential reference.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation of Intermediates
Chromatographic techniques are fundamental for assessing the purity of this compound and for the isolation of any synthetic intermediates. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like benzoic acid derivatives.
A typical HPLC method for this compound would likely involve reverse-phase chromatography using a C18 column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution may be necessary to achieve good separation of the main compound from its potential impurities, which could have a range of polarities. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl groups are strong chromophores.
While no specific HPLC method for this compound has been published, methods for related compounds such as 2,4,6-trifluorobenzoic acid and its impurities have been developed using a C18 column with a gradient of acetonitrile and a buffered aqueous phase. frontiersin.org These methods provide a good starting point for developing a validated HPLC method for the title compound.
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, GC could be used if the compound is derivatized to a more volatile form, for example, by esterification of the carboxylic acid group. This approach could be useful for the analysis of specific volatile impurities.
Table 4: A Plausible HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a hypothetical method and would require optimization and validation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and can be used for rapid identification and for monitoring the progress of chemical reactions.
The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad O-H stretching band from the carboxylic acid dimer would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong bands around 1700 cm⁻¹ and 1650 cm⁻¹, respectively. The N-H stretching of the amide would be observed around 3300 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
A study on 4-(2-chloroacetamido)benzoic acid derivatives reported key IR peaks for the related parent compound, 4-(2-chloroacetamido)benzoic acid, which included a C=O stretch at 1666 cm⁻¹ and a C-Cl stretch at 773 cm⁻¹. researchgate.net
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |
| Amide (-NH) | N-H Stretch | 3250 - 3350 |
| Amide (C=O) | C=O Stretch | 1640 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Chloroalkane (-CH₂Cl) | C-Cl Stretch | 600 - 800 |
These are typical ranges and can be influenced by the molecular environment.
Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to give strong Raman signals. Since Raman spectroscopy is less sensitive to water, it can be advantageous for analyzing aqueous samples or for in-situ reaction monitoring. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.
Molecular Interactions and Biological Probe Development Based on 4 Chloro 3 2 Chloroacetamido Benzoic Acid
Investigating Cellular Uptake Mechanisms and Intracellular Distribution in Model Systems (non-human)
There is no available research on the cellular uptake mechanisms or intracellular distribution of 4-chloro-3-(2-chloroacetamido)benzoic acid in any non-human model systems. The physicochemical properties of a compound, such as its charge and hydrophilicity, are critical determinants of its cellular uptake. General mechanisms of cellular uptake, including endocytosis and macropinocytosis, have been studied for various molecules and nanocarriers in cell models like Caco-2 cells, but no such investigations have been performed for the title compound.
Development of Fluorescent or Isotopic Probes for Chemical Biology Applications
No studies have been published on the development of fluorescent or isotopic probes derived from This compound . The design of fluorescent probes often involves modulating the properties of a fluorophore through mechanisms like photoinduced electron transfer (PeT) or spirocyclization. While the benzoic acid scaffold is a component of some fluorescent probes, there is no evidence of the specific compound being utilized for this purpose. The principles of creating fluorescent probes based on the protection and deprotection of key functional groups are well-established, but have not been applied to this molecule.
Future Research Directions and Emerging Applications for 4 Chloro 3 2 Chloroacetamido Benzoic Acid
Exploration as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of 4-chloro-3-(2-chloroacetamido)benzoic acid makes it a prime candidate for a versatile building block in the synthesis of more complex organic molecules. The molecule possesses several reactive sites that can be selectively targeted. The carboxylic acid group can undergo esterification or amidation, the chloroacetamide moiety contains a reactive C-Cl bond susceptible to nucleophilic substitution, and the aromatic ring itself can be subject to further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of new additions.
Research has already demonstrated its utility as a key intermediate. For instance, its isomer, 4-(2-chloroacetamido)benzoic acid, has been used to synthesize a range of ester and amide derivatives. researchgate.netresearchgate.net The synthesis of these derivatives often begins with the conversion of the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride. researchgate.net This activated intermediate can then react with various alcohols or amines to create a library of new compounds. researchgate.net A notable example is its role as a key intermediate in the synthesis of derivatives of Matijing-Su, a natural product with potential therapeutic applications. sigmaaldrich.comsigmaaldrich.com
Future research could expand on this by employing the chloroacetamide group as a handle for introducing a wide array of functionalities. The carbon-chlorine bond in the chloroacetyl group is a key site for nucleophilic substitution, allowing for the attachment of various nucleophiles (e.g., amines, thiols, azides), thereby creating diverse molecular scaffolds. This dual reactivity at both the carboxylic acid and chloroacetyl groups allows for the stepwise or orthogonal construction of complex architectures, making it a valuable tool for combinatorial chemistry and the generation of libraries of compounds for drug discovery and other applications. The general concept of using halogenated benzoic acid derivatives as building blocks for creating diverse heterocyclic scaffolds has been demonstrated, suggesting a promising future for this compound in this area. researchgate.net
Integration into Supramolecular Assemblies and Materials Science Research
The structure of this compound is well-suited for the construction of ordered, non-covalently bonded superstructures known as supramolecular assemblies. The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded dimers, a common motif in crystal engineering. researchgate.net Additionally, the amide linkage provides another site for hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions.
This combination of hydrogen bonding sites and aromatic character suggests that the molecule could be a valuable component in the design of new materials. For example, benzoic acid derivatives have been functionalized and used to create supramolecular gels capable of oil spill remediation and dye adsorption. nih.gov The self-assembly is driven by hydrogen bonds and other non-covalent interactions, which create fibrous networks that can trap solvents or other molecules. nih.gov It is conceivable that this compound could be similarly employed to create functional gels, liquid crystals, or other soft materials. The specific substitution pattern on the aromatic ring will influence the packing and intermolecular interactions, potentially leading to materials with unique properties.
Future investigations could focus on co-crystallization experiments with other molecules to form multi-component crystals with tailored optical or electronic properties. The chloroacetamide group could also be used to anchor the molecule to surfaces or to polymerize it into larger, more complex materials, such as functionalized polymers or metal-organic frameworks (MOFs), where the benzoic acid would serve as the organic linker.
Potential in Catalyst Design or Ligand Development
The development of new catalysts and ligands is a cornerstone of modern chemistry. The structure of this compound contains potential donor atoms (oxygen and nitrogen) that could coordinate to metal centers, making it a candidate for ligand development. By modifying the basic scaffold, it may be possible to create ligands that can stabilize transition metal catalysts for a variety of organic transformations.
A promising avenue of future research involves immobilizing the molecule or its derivatives onto a solid support, such as magnetic nanoparticles. For example, a urea-benzoic acid ligand has been grafted onto silica-coated magnetic nanoparticles to create a recyclable, heterogeneous catalyst that promotes organic reactions through both its acidic site and its hydrogen-bonding capabilities. nih.govrsc.org This dual-functionality approach could be adapted for this compound, where the carboxylic acid provides a Brønsted acid site and the amide group can act as a hydrogen bond donor. Such a catalyst could be particularly useful in "green chemistry" applications due to its potential for easy separation and reuse. nih.govrsc.org
Furthermore, the molecule itself could be explored as an organocatalyst. The combination of a Brønsted acid (the carboxylic acid) and a Lewis basic site (the amide oxygen) within the same molecule opens up the possibility of cooperative catalysis for reactions such as aldol (B89426) or Michael additions. Future work would involve screening the catalytic activity of this compound and its derivatives in a range of organic reactions.
Advanced Mechanistic Investigations Utilizing Novel Spectroscopic and Computational Tools
A deeper understanding of the physicochemical properties of this compound is crucial for unlocking its full potential. Advanced spectroscopic and computational methods can provide invaluable insights into its structure, conformation, and reactivity. While basic characterization data exists researchgate.net, more sophisticated techniques could reveal subtle but important features.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for this purpose. DFT calculations have been performed on the related isomer, 4-(2-chloroacetamido)benzoic acid, to study the stability of its derivatives and to model their interactions with biological targets like the voltage-gated sodium channel. researchgate.net These studies confirmed that derivatives could exhibit strong interactions with the channel, suggesting a molecular basis for their potential anesthetic activity. researchgate.net Similar DFT studies on this compound could predict its preferred conformations, electronic properties (such as the HOMO-LUMO gap), and reactivity hotspots, thereby guiding synthetic efforts and application design. Predicted data from sources like PubChemLite can offer a starting point for such investigations. uni.lu
Advanced spectroscopic techniques could complement these computational models. Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) would allow for unambiguous assignment of all proton and carbon signals, confirming the molecular structure and potentially providing information about conformational preferences in solution. Solid-state NMR could be used to study the hydrogen bonding and packing arrangements in crystalline forms. The application of these advanced analytical methods will be essential for correlating the molecular structure of this compound with its macroscopic properties and functions.
Expanding the Chemical Space of Haloacetamide-Substituted Benzoic Acid Scaffolds
The this compound molecule is part of a broader class of haloacetamide-substituted benzoic acids, a scaffold with significant potential, particularly in medicinal chemistry. The benzoic acid moiety is a common feature in many biologically active compounds and approved drugs. researchgate.netpreprints.org The future of this field lies in the systematic exploration of the "chemical space" around this core structure.
This exploration involves creating a diverse library of analogues by systematically varying each component of the molecule:
The Haloacetamide Group: The chlorine atom could be replaced with other halogens (fluorine, bromine, iodine) to fine-tune reactivity and lipophilicity. The acetyl group could be replaced with other acyl groups to alter steric and electronic properties.
The Aromatic Ring Substitution: The position and nature of the substituents on the benzoic acid ring can be altered. For example, moving the chloroacetamide group to different positions or replacing the chlorine atom with other groups (e.g., methyl, methoxy (B1213986), trifluoromethyl) would significantly impact the molecule's shape, polarity, and biological activity.
The Carboxylic Acid: This group can be converted into a variety of esters, amides, or other bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability.
This systematic approach can lead to the discovery of molecules with novel or improved properties. For example, derivatives of benzoic acid have been synthesized as potent antagonists for VLA-4, an important target in inflammatory diseases. nih.gov By expanding the library of haloacetamide-substituted benzoic acids, researchers can screen for new biological activities, from anticancer to antimicrobial effects, and develop structure-activity relationships (SAR) to guide the design of more potent and selective compounds. This strategic expansion of chemical diversity is a key future direction for realizing the full potential of this versatile scaffold.
Q & A
Q. What are the common synthetic routes for 4-chloro-3-(2-chloroacetamido)benzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid derivative. First, chlorination at the 4-position can be achieved via electrophilic substitution using Cl₂/FeCl₃ or sulfuryl chloride (SO₂Cl₂). Subsequent nitration or sulfonation at the 3-position may precede amidation. The chloroacetamido group is introduced by reacting the intermediate with chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Purification often employs recrystallization from ethanol/water mixtures or column chromatography. Characterization should include melting point analysis, NMR, and HPLC to confirm purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis of the chloroacetamido group. Avoid exposure to moisture, as hydrolytic cleavage of the amide bond can occur. For long-term storage, consider inert gas purging (e.g., nitrogen or argon). Always conduct a stability assessment via periodic HPLC analysis to monitor degradation .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .
- Structure : Employ H/C NMR to confirm substitution patterns and FT-IR to identify amide (N–H stretch ~3300 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., melting point) be resolved?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize the compound from different solvents (e.g., DMSO vs. ethanol) and compare melting points. Cross-reference data from multiple databases (e.g., PubChem, REAXYS) and replicate experiments under controlled conditions .
Q. What strategies elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and transition states. Databases like REAXYS provide precedent reactions for analogous benzoic acid derivatives .
- Isotopic Labeling : Introduce C or N labels at key positions (e.g., the amide nitrogen) to track bond cleavage/formation via NMR or MS .
Q. How can researchers design experiments to study its pharmacological potential?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorescence-based protocols. The chloroacetamido group may act as a reactive warhead in covalent inhibitor design.
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the chloro substituents or amide linker. Evaluate cytotoxicity and selectivity using cell viability assays (e.g., MTT) .
Q. What precautions mitigate risks during scale-up synthesis?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during chlorination steps. Monitor reaction temperature rigorously.
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous bicarbonate before disposal. Implement fume hoods and personal protective equipment (PPE) as per SDS guidelines for related chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
